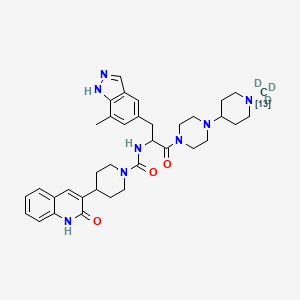
(Rac)-Vazegepant-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Vazegepant-13C,d3 is a labeled compound used in scientific research. It is a derivative of Vazegepant, a calcitonin gene-related peptide receptor antagonist. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Vazegepant-13C,d3 involves the incorporation of carbon-13 and deuterium into the Vazegepant molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: This involves the use of carbon-13 labeled precursors in the synthesis of Vazegepant. The reaction conditions typically include the use of catalysts and specific solvents to ensure the incorporation of the carbon-13 isotope.
Deuterium Labeling: Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and specific catalysts to facilitate the exchange.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the labeled compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Wissenschaftliche Forschungsanwendungen
(Rac)-Vazegepant-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Vazegepant in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vazegepant.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the behavior of Vazegepant.
Wirkmechanismus
The mechanism of action of (Rac)-Vazegepant-13C,d3 involves its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the activity of calcitonin gene-related peptide, which is involved in various physiological processes, including vasodilation and pain transmission. The labeled compound allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Vazegepant: The parent compound, which is not labeled with carbon-13 or deuterium.
Other Calcitonin Gene-Related Peptide Receptor Antagonists: Compounds such as Rimegepant and Ubrogepant, which have similar mechanisms of action but different chemical structures.
Uniqueness: (Rac)-Vazegepant-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for advanced analytical studies. This labeling provides a distinct advantage in tracing and studying the compound’s behavior in various systems, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C36H46N8O3 |
|---|---|
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |
InChI-Schlüssel |
JJVAPHYEOZSKJZ-JVXUGDAPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















